
Diclofenac epolamine
Übersicht
Beschreibung
Diclofenac-Epolamin ist ein nichtsteroidales Antirheumatikum (NSAR), das häufig zur Behandlung von Schmerzen und Entzündungen eingesetzt wird. Es ist ein Phenylessigsäurederivat und bekannt für seine Wirksamkeit bei der Reduzierung von Schmerzen und Entzündungen, die mit verschiedenen Erkrankungen wie Arthritis, Verstauchungen und Zerrungen verbunden sind . Diclofenac-Epolamin ist in verschiedenen Darreichungsformen erhältlich, darunter topische Pflaster und orale Kapseln .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Diclofenac-Epolamin beinhaltet die Reaktion von Diclofenac-Säure mit Epolamin. Diclofenac-Säure wird zunächst durch die Reaktion von 2,6-Dichloranilin mit Phenylessigsäure hergestellt. Die resultierende Diclofenac-Säure wird dann mit Epolamin umgesetzt, um Diclofenac-Epolamin zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion von Diclofenac-Epolamin beinhaltet typischerweise eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Das Verfahren umfasst die Herstellung von Diclofenac-Säure, gefolgt von deren Reaktion mit Epolamin. Das Endprodukt wird dann gereinigt und zu verschiedenen Darreichungsformen wie topischen Pflastern und oralen Kapseln verarbeitet .
Analyse Chemischer Reaktionen
Metabolic Pathways
Diclofenac epolamine is metabolized through oxidation and conjugation , yielding both active and inactive metabolites:
Oxidation
-
Primary metabolite : 4'-hydroxy diclofenac (weakly active, ~1/30th the potency of diclofenac), formed via CYP2C9-mediated oxidation .
-
Minor metabolites :
Conjugation
-
Glucuronidation : Mediated by UGT2B7, forming acylglucuronides .
-
Taurine conjugation : Observed in secondary metabolic pathways .
Enzymatic Reactions
Key enzymes involved in this compound metabolism:
Enzyme | Role | Metabolite Produced |
---|---|---|
CYP2C9 | Primary oxidative metabolism | 4'-hydroxy diclofenac |
CYP3A4 | Minor oxidation | 5-hydroxy, 3'-hydroxy |
UGT2B7 | Glucuronidation | Acylglucuronides |
Sulfotransferases | Sulfate conjugation | Sulfate conjugates |
Excretion Pathways
This compound is eliminated via:
The terminal half-life of diclofenac post-metabolism is 25.8–33 hours , reflecting prolonged systemic exposure to metabolites .
Systemic Exposure by Administration Route
Parameter | Oral Diclofenac Sodium | Topical this compound |
---|---|---|
C<sub>max</sub> | 9640 ng/mL | 3.5 ng/mL |
Tissue Penetration | Wide distribution | Localized to applied area |
Metabolite Concentrations in Plasma
Metabolite | Plasma Concentration (Mean ± SD) |
---|---|
4'-hydroxy diclofenac | 4199.6 ± 1707.1 pg/mL |
Free diclofenac (muscle) | 164.9 ± 250.5 pg/mL |
Analytical Methods
-
LC-MS/MS : Quantifies diclofenac and metabolites with a lower quantification limit (LQL) of 150 pg/mL .
-
EIA Kits : Detect prostaglandin metabolites (e.g., PGE<sub>2</sub>, 8-iso-PGF<sub>2α</sub>) in microdialysates .
Clinical Implications
-
Topical vs. oral use : Topical application reduces systemic exposure (C<sub>max</sub> ~100x lower than oral) , minimizing adverse effects .
-
Drug interactions : Concurrent aspirin use reduces NSAID protein binding but does not alter free NSAID clearance .
This compound’s metabolic profile underscores its efficacy and safety in localized treatments, with controlled systemic absorption and predictable elimination pathways.
Wissenschaftliche Forschungsanwendungen
Pain Management in Soft Tissue Injuries
The primary application of diclofenac epolamine is in the management of acute pain due to minor soft tissue injuries, such as sprains, strains, and contusions. Clinical trials have demonstrated significant efficacy in reducing pain levels:
- A randomized controlled trial involving 418 patients showed that the this compound patch significantly reduced pain scores compared to placebo, with a median time to pain resolution being shorter by approximately two days .
- Another study focused on acute ankle sprains indicated that patients treated with the diclofenac patch experienced a 20% reduction in pain intensity on movement compared to those receiving placebo .
Efficacy in Specific Conditions
This compound has also been evaluated for its effectiveness in various specific conditions:
- Knee Osteoarthritis : Studies have shown significant pain relief in patients with knee osteoarthritis after using the diclofenac patch. Pain reduction was noted as early as one hour post-application, with sustained effects over time .
- Shoulder Periarthritis and Lateral Epicondylitis : The patch has been applied successfully in treating shoulder periarthritis and lateral epicondylitis, showing favorable outcomes in pain relief and functional improvement .
Safety and Tolerability
The safety profile of this compound is generally favorable. Most studies report low incidence rates of adverse events, primarily localized skin reactions such as pruritus or rash. In clinical trials, about 80% of patients rated tolerability as good or excellent . Importantly, systemic side effects typical of oral NSAIDs, such as gastrointestinal bleeding or ulcers, have not been reported with the topical application of this compound .
Pharmacokinetics
The pharmacokinetic properties of this compound support its use as a topical agent:
- Studies indicate that after application of the patch, diclofenac is absorbed locally with minimal systemic absorption—approximately 1% bioavailability compared to oral administration .
- Peak plasma concentrations occur approximately 4.5 hours post-application, demonstrating localized action without significant systemic effects .
Pooled Analysis of Clinical Trials
A pooled analysis from multiple studies involving over 1,300 participants concluded that this compound significantly reduces pain associated with minor soft tissue injuries compared to placebo. The findings reinforced its efficacy across different patient demographics and injury types .
Long-term Efficacy Studies
Long-term studies have also evaluated the effectiveness and safety of diclofenac patches over extended periods (up to 14 days), consistently showing improved outcomes in pain management without increasing adverse effects compared to traditional NSAID therapies .
Wirkmechanismus
Diclofenac epolamine exerts its effects by inhibiting the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu Diclofenac-Epolamin umfassen andere NSAR wie:
- Ibuprofen
- Naproxen
- Ketoprofen
- Indometacin
- Piroxicam
Einzigartigkeit
Diclofenac-Epolamin ist unter den NSAR einzigartig aufgrund seiner spezifischen Formulierung als Epolaminsalt, das seine Löslichkeit und Bioverfügbarkeit verbessert. Diese einzigartige Formulierung ermöglicht eine effektive topische und orale Verabreichung und bietet gezielte Schmerzlinderung mit minimalen systemischen Nebenwirkungen .
Biologische Aktivität
Diclofenac epolamine, commonly known under the brand name Flector, is a topical formulation of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used for the management of pain associated with various musculoskeletal conditions. The biological activity of this compound is characterized by its analgesic, anti-inflammatory, and potential anticancer properties. This article reviews the existing literature on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.
Pharmacodynamics
Diclofenac exerts its effects primarily through inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which play crucial roles in the synthesis of prostaglandins involved in inflammation and pain signaling. The unique formulation of this compound allows for localized delivery to the affected tissues while minimizing systemic exposure.
Key Mechanisms of Action:
- COX Inhibition: Reduces the production of pro-inflammatory prostaglandins.
- Cyclooxygenase-Independent Mechanisms: Includes inhibition of phospholipase A2, modulation of PPARγ activity, and interference with NMDA receptor pathways .
- Anticancer Properties: Emerging evidence suggests that diclofenac may inhibit tumor cell growth via both COX-dependent and independent mechanisms, indicating potential applications in oncology .
Pharmacokinetics
The pharmacokinetic profile of this compound is distinguished by its topical application route, which results in minimal systemic absorption compared to oral formulations.
The data indicate that after applying a Flector patch, significant pain relief occurs locally without substantial systemic effects. For instance, studies have shown that plasma concentrations remain low even after prolonged use, with no reported gastrointestinal side effects typical of NSAIDs .
Clinical Efficacy
Clinical trials have consistently demonstrated the efficacy of this compound in treating localized pain conditions:
- Knee Osteoarthritis: In a study involving 155 patients, significant pain reduction was noted within one hour of patch application, with sustained effects observed over several hours compared to placebo .
- Acute Ankle Sprains: A trial with 274 participants showed similar results, with significant pain relief achieved at three hours post-application .
Case Study: Pediatric Population
A recent open-label study assessed the safety and efficacy of this compound in children aged 6–16 years with minor soft tissue injuries. The study found that:
- Pain Reduction: Greater in younger patients (ages 6-11) compared to older adolescents (ages 12-16) (p < 0.011).
- Systemic Exposure: Plasma concentrations were significantly lower than those observed with oral administration (1.83 ng/mL vs. 1.46 ng/mL) at initial assessment .
Safety Profile
The safety profile of this compound is favorable when compared to traditional NSAIDs. Clinical data indicate:
- Minimal systemic absorption leads to a low incidence of adverse effects.
- No serious drug-related gastrointestinal complications have been reported over extensive use periods .
- Local tolerability remains high, with most adverse events being mild and transient (e.g., faint redness at the application site) .
Eigenschaften
IUPAC Name |
2-[2-(2,6-dichloroanilino)phenyl]acetic acid;2-pyrrolidin-1-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.C6H13NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;8-6-5-7-3-1-2-4-7/h1-7,17H,8H2,(H,18,19);8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCERVXIINVUMKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCO.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152531 | |
Record name | Diclofenac epolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119623-66-4 | |
Record name | Diclofenac epolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119623-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diclofenac epolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119623664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diclofenac epolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid;2-pyrrolidin-1-ylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICLOFENAC EPOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5F8EKL9ZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.